magnesium;1,3-difluorobenzene-2-ide;bromide
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Overview
Description
Magnesium;1,3-difluorobenzene-2-ide;bromide is an organomagnesium compound with the molecular formula C6H3BrF2Mg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;1,3-difluorobenzene-2-ide;bromide can be synthesized through the reaction of 1,3-difluorobenzene with magnesium in the presence of a bromine source. The reaction typically takes place in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
C6H4F2+Mg+Br2→C6H3BrF2Mg
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous-flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates, which are crucial for scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,3-difluorobenzene-2-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in aromatic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Often carried out in the presence of a catalyst such as copper(I) iodide.
Coupling Reactions: Utilizes palladium or nickel catalysts under inert conditions.
Major Products
The major products formed from these reactions include fluorinated alcohols, substituted aromatic compounds, and complex organic molecules with multiple functional groups.
Scientific Research Applications
Magnesium;1,3-difluorobenzene-2-ide;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated organic compounds, which are valuable in developing new materials and catalysts.
Biology: Plays a role in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced biological activity.
Industry: Important in the production of agrochemicals and specialty chemicals with specific properties.
Mechanism of Action
The mechanism by which magnesium;1,3-difluorobenzene-2-ide;bromide exerts its effects involves the formation of a highly reactive organomagnesium intermediate. This intermediate can readily attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1,2-difluorobenzene-5-ide;bromide
- Magnesium;1,4-difluorobenzene-2-ide;bromide
- Magnesium;3,5-difluorobenzene-2-ide;bromide
Uniqueness
Magnesium;1,3-difluorobenzene-2-ide;bromide is unique due to its specific substitution pattern on the benzene ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly valuable in the synthesis of certain fluorinated compounds that require precise control over the position of the fluorine atoms.
Properties
CAS No. |
186805-16-3 |
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Molecular Formula |
C6H3BrF2Mg |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
magnesium;1,3-difluorobenzene-2-ide;bromide |
InChI |
InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
OHLKGNHTVDUIJV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C(=C1)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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